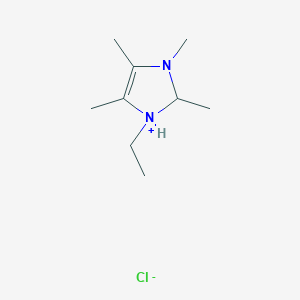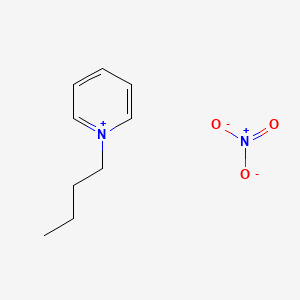
Pyridinium, 1-butyl-, nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-butyl-, nitrate is a type of ionic liquid composed of a pyridinium cation and a nitrate anion. Ionic liquids are salts in the liquid state, typically at room temperature, and have unique properties such as low volatility, high thermal stability, and excellent solvation abilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-butyl-, nitrate typically involves a two-step process. The first step is the quaternization reaction, where pyridine reacts with 1-bromobutane to form 1-butylpyridinium bromide. The second step involves an anion exchange reaction, where 1-butylpyridinium bromide reacts with silver nitrate to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Pyridinium, 1-butyl-, nitrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyridinium N-oxide derivatives.
Reduction: It can be reduced to form pyridine and butylamine.
Substitution: It can undergo nucleophilic substitution reactions where the nitrate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used.
Major Products:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine and butylamine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridinium, 1-butyl-, nitrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyridinium, 1-butyl-, nitrate varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.
Cholinesterase Inhibition: It binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine and leading to increased neurotransmission.
Electrochemical Applications: It facilitates ion transport in electrochemical cells, enhancing the efficiency and stability of the devices.
Comparación Con Compuestos Similares
Pyridinium, 1-butyl-, nitrate can be compared with other pyridinium-based ionic liquids:
Pyridinium, 1-ethyl-, nitrate: Similar in structure but with a shorter alkyl chain, leading to different solvation properties and lower viscosity.
Pyridinium, 1-butyl-, chloride: Similar cation but different anion, resulting in different reactivity and solubility.
Pyridinium, 1-butyl-, tetrafluoroborate: Different anion, leading to higher thermal stability and different electrochemical properties
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of pyridinium-based ionic liquids in scientific research and industrial applications.
Propiedades
Número CAS |
203389-24-6 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-butylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C9H14N.NO3/c1-2-3-7-10-8-5-4-6-9-10;2-1(3)4/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 |
Clave InChI |
LESUBZNRBDUXOH-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


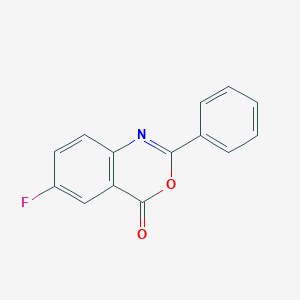
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
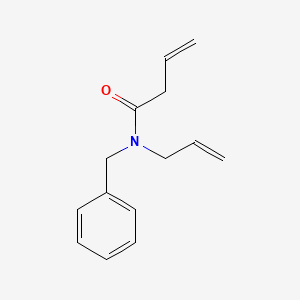
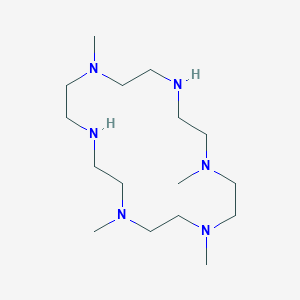
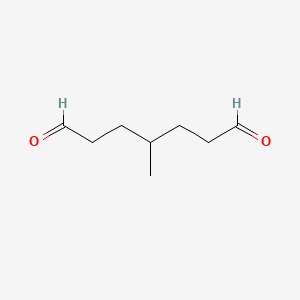

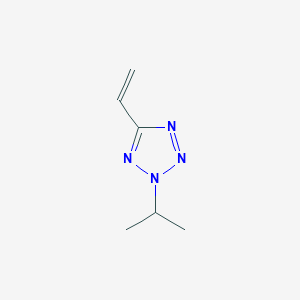
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)

![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)
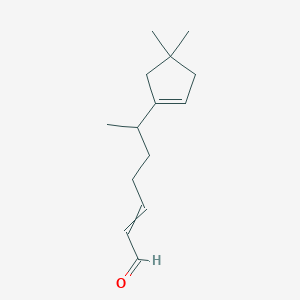
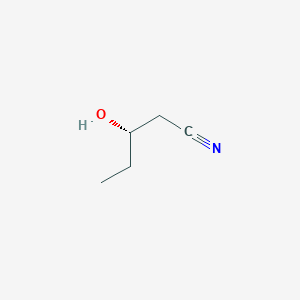
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)
